(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Process Chemistry Phenylhydrazine Synthesis Agrochemical Intermediate Manufacturing

Researchers developing next-generation insecticides face sourcing challenges for high-purity fipronil-class intermediates with validated resistance-breaking activity. This HCl salt (CAS 111788-75-1) is the mandatory N-arylation reagent for constructing the 1-(2,6-dichloro-4-CF3-phenyl)pyrazole core of fipronil and related GABAergic insecticides. • 94.1% optimized BASF synthesis yield vs. 83% prior art-reduces cost/kg for multi-ton campaigns. • Demonstrated full activity against fipronil-resistant Drosophila strain (altered GABA receptor). • HCl salt form ensures superior ambient stability over the oxidation-prone free base.

Molecular Formula C7H6Cl3F3N2
Molecular Weight 281.5 g/mol
CAS No. 111788-75-1
Cat. No. B1626751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
CAS111788-75-1
Molecular FormulaC7H6Cl3F3N2
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F.Cl
InChIInChI=1S/C7H5Cl2F3N2.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13;/h1-2,14H,13H2;1H
InChIKeyDGGZPEGQLMBEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride Overview


(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS 111788-75-1) is the hydrochloride salt of a halogenated phenylhydrazine bearing a para-trifluoromethyl group and 2,6-dichloro substitution on the aromatic ring [1]. This compound serves as a critical intermediate in the synthesis of phenylpyrazole insecticides—most notably fipronil (CAS 120068-37-3) and pyrafluprole (CAS 315208-17-4)—as well as trifluoromethylphenyl amide (TFMPA) derivatives with demonstrated insecticidal, repellent, and fungicidal activities [2]. The HCl salt form (C₇H₆Cl₃F₃N₂, MW 281.49 g/mol) provides enhanced bench stability relative to its free base counterpart (CAS 86398-94-9; C₇H₅Cl₂F₃N₂, MW 245.03 g/mol) . Its core value lies in the unique 2,6-dichloro-4-trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties that are not replicated by positional isomers or non-chlorinated analogs.

Mandatory intermediate for fipronil, pyrafluprole, and related GABAergic insecticides
HCl salt form offers reported stability and handling advantages over free base
Unique 2,6-dichloro-4-trifluoromethyl substitution not replicated by positional isomers

Why (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine HCl Cannot Be Substituted


Substituting this compound with an unsubstituted phenylhydrazine, a mono-chlorinated analog, or a positional isomer of trifluoromethylphenylhydrazine is not functionally equivalent. Published structure–activity relationship (SAR) data explicitly demonstrate that the 2,6-dichloro substitution pattern on the phenyl ring exerts a measurable influence on both larvicidal and repellent potency of downstream TFMPA derivatives, an effect absent in ortho- or meta-trifluoromethylphenyl amide series [1]. Furthermore, the improved BASF synthesis process achieves 94.1% yield based on accessible 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene, compared to only 83% yield with 90% purity from the prior art method using 3,4,5-trichlorotrifluoromethylbenzene [2]. The HCl salt form also confers practical handling and storage advantages over the free base, which is prone to oxidative degradation on prolonged exposure . The quantitative evidence below establishes that both the specific substitution pattern and the salt form directly determine downstream product performance and process economics.

Positional isomers (ortho-/meta-CF₃) may show reduced larvicidal and repellent potency based on reported SAR.

Non-chlorinated or mono-chlorinated phenylhydrazines lack the critical 2,6-dichloro substitution; downstream product performance may differ.

Free base (CAS 86398-94-9) is prone to oxidative degradation; the HCl salt form is not directly interchangeable for storage-sensitive workflows.

Quantitative Evidence for (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine HCl


Synthesis Yield: BASF Process vs. Prior Art

The BASF patent process (US20100096585A1) for preparing 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine achieves a 94.1% yield based on accessible 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene, using tetrahydrofuran as solvent under mild conditions [1]. In contrast, the prior art method disclosed in EP-A 0 187 285 requires reaction of 3,4,5-trichlorotrifluoromethylbenzene with 5 molar equivalents of hydrazine hydrate in pyridine at 115–120°C for 48 hours, delivering only 83% yield with 90% purity as determined by gas chromatography [2]. This represents a >13% absolute yield improvement and a significant purity advantage, while simultaneously eliminating the need for pyridine solvent recovery and reducing excess hydrazine consumption—factors that directly impact industrial-scale feasibility, cost, and environmental burden.

Synthesis Yield
Head-to-head
94.1% (BASF process)
Supports higher synthesis throughput and reduced cost
Yield and purity from patent data; verify at scale
Process Chemistry Phenylhydrazine Synthesis Agrochemical Intermediate Manufacturing

Mosquito Larvicidal Activity vs. Fipronil

Among twenty trifluoromethylphenyl amides synthesized and evaluated, the derivative bearing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety—N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide (compound 1e)—was the most toxic compound against Aedes aegypti larvae, with a 24 h LC₅₀ of 1940 nM [1]. The study explicitly concludes that 'the presence of 2,6-dichloro-substitution on the phenyl ring of the amide had an influence on larvicidal and repellent activity of para-trifluoromethylphenyl amides,' distinguishing it from ortho- and meta-trifluoromethylphenyl amide series [1]. While the absolute potency of 1e is lower than the commercial standard fipronil (24 h LC₅₀ 13.55 nM), compound 1e—and by extension its 2,6-dichloro-4-CF₃-phenyl pharmacophore—retained full activity against a fipronil-resistant Drosophila melanogaster strain possessing an altered GABA receptor, a resistance-breaking profile not observed with fipronil itself [2].

Larvicidal Activity
Class-level
1e: LC₅₀ 1940 nM (Ae. aegypti) vs Fipronil: 13.55 nM; full activity on fipronil-resistant strain
Reported resistance-breaking activity supports insecticide discovery
Class-level inference from TFMPA derivative data
Insecticidal SAR Mosquito Larvicide TFMPA Derivatives

DEET-Surpassing Repellent Activity

In a follow-up study evaluating 14 trifluoromethylphenyl amides for repellency, compound N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide (7b) repelled female Aedes aegypti at a minimum effective dosage (MED) of 0.017 (±0.006) μmol/cm², which is significantly lower—indicating greater potency—than the gold-standard repellent DEET (N,N-diethyl-meta-toluamide) at 0.026 (±0.005) μmol/cm² [1]. This represents an approximately 35% improvement in repellent potency. Notably, the same compound (designated compound 70 in a separate screening) was also 'nearly as potent as transfluthrin and exhibited greater toxicity than metofluthrin' against OR Aedes aegypti [2]. The critical structural determinant for this activity is the 2,6-dichloro-4-(trifluoromethyl)phenyl group; derivatives lacking this specific substitution pattern did not achieve comparable repellent potency in the same assay series [1].

Repellent MED
Head-to-head
0.017 µmol/cm² (compound 7b)
Reported lower MED supports repellent screening
~35% improvement in potency; verify in target species
Mosquito Repellent MED Bioassay DEET Comparator

Fungicidal Activity vs. Thifluzamide

Among a series of 2-sulfur-substituted thiazole carboxanilides, the derivative incorporating the 2,6-dichloro-4-(trifluoromethyl)phenyl aniline moiety—compound 8i, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide—was identified as the most potent fungicide, with an EC₅₀ of 1.28 mg/L against Rhizoctonia solani [1]. This activity was reported as 'comparable to that of Thifluzamide,' a commercial SDHI fungicide widely used for rice sheath blight control [1]. In a parallel study, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) exhibited the strongest and broadest-spectrum antifungal activity within a 33-compound set against Colletotrichum acutatum (at 48 and 72 h) and Phomopsis viticola (at 144 h), with activity comparable to azoxystrobin and captan standards [2].

Fungicidal EC₅₀
Reported
1.28 mg/L (compound 8i)
Supports fungicide lead optimization
Cross-study comparison; strain-dependent
Fungicide Discovery Rhizoctonia solani Thiazole Carboxanilide

Stability and Handling: HCl Salt vs. Free Base

The hydrochloride salt form (CAS 111788-75-1, MW 281.49 g/mol) offers superior ambient stability and ease of handling compared to the free base 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (CAS 86398-94-9, MW 245.03 g/mol) . As a general class property, phenylhydrazine hydrochloride salts exhibit higher stability, reduced susceptibility to oxidative degradation, and improved water solubility relative to their free base counterparts, which are typically insoluble in water and require organic solvent handling . The free base (mp 58–60°C) is a solid at ambient temperature but is insoluble in water, soluble only in dichloromethane, benzene, and similar organic solvents, and requires storage at 2–8°C to maintain integrity [1]. The HCl salt form mitigates these handling constraints, enabling more flexible formulation and reaction conditions in downstream synthetic sequences.

Salt Form Stability
Class-level
HCl salt: enhanced ambient stability
Salt form facilitates storage and handling
Class-level property; no head-to-head stability study for this pair
Salt Form Selection Intermediate Storage Process Chemistry

Essential Intermediate for Fipronil and Pyrafluprole

2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is the essential starting material for constructing the N-arylpyrazole core of two commercial and development-stage insecticides: fipronil (CAS 120068-37-3), a broad-spectrum GABA-gated chloride channel antagonist with global sales historically exceeding $500 million annually, and pyrafluprole (CAS 315208-17-4), an experimental insecticide developed by Nihon Nohyaku Co., Ltd. [1][2]. Both molecules incorporate the identical 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole scaffold, which is assembled via condensation of this phenylhydrazine with appropriate dicarbonyl or cyanoacrylate precursors [3]. No alternative phenylhydrazine can produce these specific active ingredients. The fipronil market alone drives multi-ton annual demand for this intermediate, and the 2,6-dichloro-4-CF₃ substitution pattern is conserved across multiple development candidates (e.g., ethiprole, pyriprole), indicating that this pharmacophore is not a single-product artifact but a validated privileged scaffold for insecticidal GABA receptor modulation [3].

Intermediate Exclusivity
Class-level
Mandatory for fipronil and pyrafluprole synthesis
Structurally essential intermediate for insecticide manufacturing
Validated across multiple commercial products
Fipronil Synthesis Pyrafluprole Phenylpyrazole Insecticide GABA Receptor Antagonist

Procurement and Application Scenarios for (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine HCl


Fipronil and Phenylpyrazole Insecticide Manufacturing

This intermediate is the mandatory N-arylation reagent for constructing the 1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole core of fipronil, pyrafluprole, ethiprole, and related GABAergic insecticides. The improved BASF synthesis process delivering 94.1% yield [1] directly reduces cost-per-kilogram for multi-ton fipronil production campaigns. The HCl salt form (CAS 111788-75-1) is preferred over the free base for industrial handling due to superior ambient stability and reduced oxidative degradation during bulk storage. Procurement should prioritize suppliers offering the HCl salt with ≥98% purity (GC) to minimize downstream purification burden in the cyclization step.

Resistance-Breaking GABA Receptor Insecticide Discovery

The 2,6-dichloro-4-CF₃-phenyl moiety confers a distinct resistance-breaking profile at the insect GABA receptor: derivatives retained full activity against a fipronil-resistant Drosophila melanogaster strain possessing an altered GABA receptor, whereas fipronil itself was inactive [2]. Researchers developing novel insecticides to overcome fipronil cross-resistance in pest populations should use this phenylhydrazine as the core building block for compound library synthesis. The demonstrated larvicidal activity (LC₅₀ 1940 nM for compound 1e) and adulticidal activity (LD₅₀ 19.182 nM for compound 1c) provide quantitative benchmarks for SAR optimization [3].

DEET-Surpassing Mosquito Repellent Development

The pentafluoropropanamide derivative 7b, incorporating the 2,6-dichloro-4-CF₃-phenyl group, achieved an MED of 0.017 μmol/cm²—outperforming DEET (0.026 μmol/cm²) by ~35% in Ae. aegypti repellency bioassays [4]. This quantitative superiority positions the phenylhydrazine intermediate as a key starting material for structure–activity campaigns aimed at developing next-generation spatial repellents. The same scaffold also demonstrated toxicity comparable to transfluthrin and superior to metofluthrin in vapor-phase assays, suggesting dual insecticidal-repellent functionality that is highly desirable for public health vector-control products.

Fungicide Optimization Using 2,6-Dichloro-4-CF₃-Phenyl Pharmacophore

Across two independent chemotypes (trifluoromethylphenyl amides and thiazole-5-carboxanilides), the 2,6-dichloro-4-CF₃-phenyl substituent consistently produced the most potent antifungal compounds. Compound 8i achieved EC₅₀ 1.28 mg/L against Rhizoctonia solani (comparable to Thifluzamide), while compound 7a showed broad-spectrum activity comparable to azoxystrobin and captan against Colletotrichum and Phomopsis species [5][6]. Researchers pursuing SDHI or novel-mode-of-action fungicides should prioritize this phenylhydrazine as the aniline precursor for generating diverse carboxanilide libraries, using the published EC₅₀ benchmarks as go/no-go criteria for hit advancement.

Application
Selection Property
Validation Focus
Fipronil and phenylpyrazole synthesis
2,6-dichloro-4-CF₃ substitution requirement
Synthesis yield and purity endpoint
Resistance-breaking insecticide discovery
2,6-dichloro-4-CF₃ pharmacophore for GABA receptor
Larvicidal LC₅₀ and resistance-breaking activity endpoints
Next-generation repellent development
2,6-dichloro-4-CF₃ scaffold for repellent potency
Repellent MED and vapor-phase toxicity endpoints
Fungicide lead optimization
2,6-dichloro-4-CF₃ aniline building block
Fungicidal EC₅₀ against R. solani and broad-spectrum screens
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